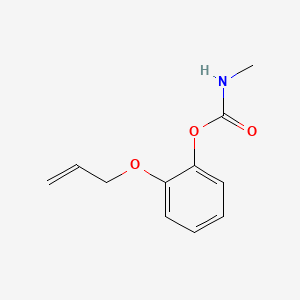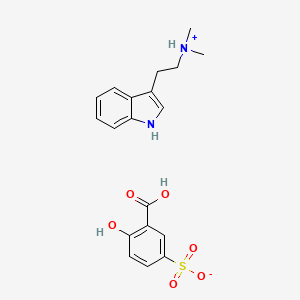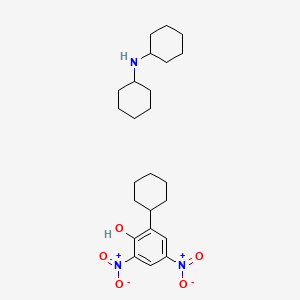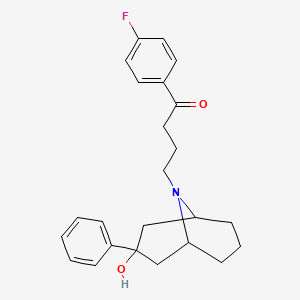
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate is a complex organic compound with a unique structure that includes a benzothiepin ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the benzothiepin ring system through cyclization reactions.
- Introduction of the phenyl group via Friedel-Crafts alkylation.
- Dimethylation of the amine group using methylating agents such as methyl iodide.
- Sulfation to form the sulfate salt, often using sulfuric acid or other sulfating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or alcohols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: A similar compound with a tetrahydropyrimidinone ring system.
N,N-Dimethylpropyleneurea: Another related compound with a similar dimethylamine functional group.
Uniqueness
2,3,4,5-Tetrahydro-N,N-dimethyl-5-phenyl-1-benzothiepin-5-propanamine sulfate is unique due to its benzothiepin ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.
Propiedades
Número CAS |
37014-83-8 |
|---|---|
Fórmula molecular |
C21H29NO4S2 |
Peso molecular |
423.6 g/mol |
Nombre IUPAC |
dimethyl-[3-(5-phenyl-3,4-dihydro-2H-1-benzothiepin-5-yl)propyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C21H27NS.H2O4S/c1-22(2)16-8-14-21(18-10-4-3-5-11-18)15-9-17-23-20-13-7-6-12-19(20)21;1-5(2,3)4/h3-7,10-13H,8-9,14-17H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
UGDNRBHZCNXAAT-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCC1(CCCSC2=CC=CC=C21)C3=CC=CC=C3.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)




